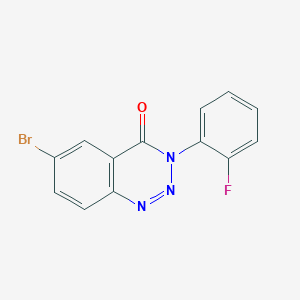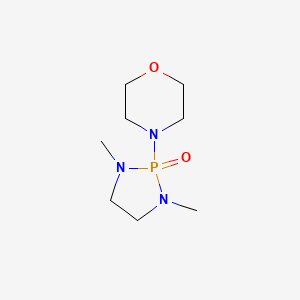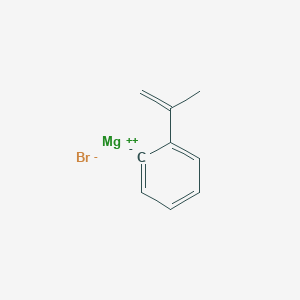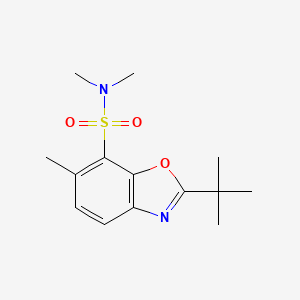![molecular formula C15H15NOS B15169620 N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide CAS No. 648894-16-0](/img/structure/B15169620.png)
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-[(4-Methylphenyl)sulfanyl]aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. Additionally, industrial processes may incorporate advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetamide group or the phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives or reduced phenyl rings.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[(4-Methylphenyl)sulfanyl]phenyl}acetamide
- 2-[(4-Methylphenyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
- N-{4-[(4-Methylphenyl)sulfanyl]phenyl}acetamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both sulfanyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
648894-16-0 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
N-[2-(4-methylphenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C15H15NOS/c1-11-7-9-13(10-8-11)18-15-6-4-3-5-14(15)16-12(2)17/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
IBZROHWLJZXEBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-methyl-3-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B15169550.png)
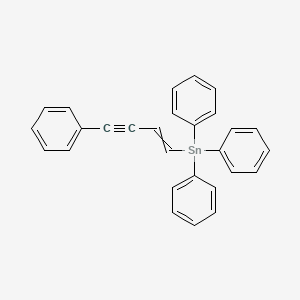
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)

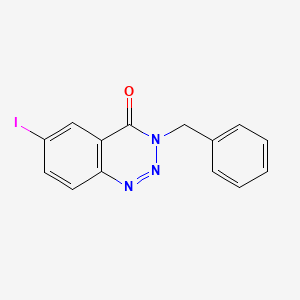
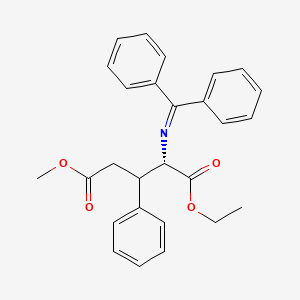
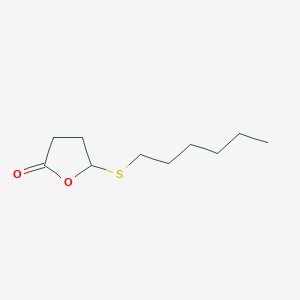
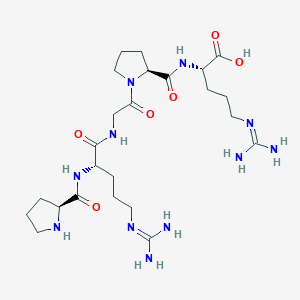
![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)
